5-氟-2-(吡咯烷-1-基)苯胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

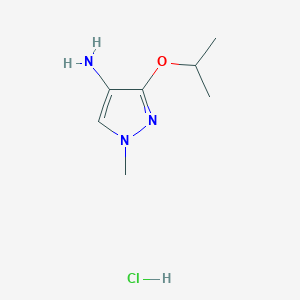

5-Fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This type of structure is widely used by medicinal chemists to create compounds for the treatment of various human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

Molecular Structure Analysis

The molecular structure of 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride is characterized by a pyrrolidine ring attached to an aniline group with a fluorine atom at the 5-position . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .Chemical Reactions Analysis

While specific chemical reactions involving 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride are not detailed in the literature, compounds with a pyrrolidine ring are known to undergo a variety of reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .科学研究应用

化学与药物发现

氟代嘧啶和癌症治疗: 氟代嘧啶,如 5-氟尿嘧啶 (5-FU),因其在癌症治疗中的应用而被广泛研究。这些化合物每年用于治疗超过 200 万癌症患者,因为它们能够干扰核酸的合成和功能,为包括与吡咯烷衍生物相关的氟代化合物的潜在生物医学研究应用提供了见解 (Gmeiner, 2020).

吡咯烷在药物发现中的应用: 吡咯烷环是药物化学中的一个普遍特征,有助于生物活性分子的立体化学和三维 (3D) 结构。将其纳入药物设计中是由该环增强药效团空间探索、影响立体化学和增加 3D 分子覆盖的能力所驱动的。该领域的研究强调了吡咯烷支架在合成治疗人类疾病的化合物方面的多功能性,为 5-氟-2-(吡咯烷-1-基)苯胺盐酸盐的衍生物提供了潜在的研究方向 (Li Petri 等人,2021).

氟代替代品的环境和健康风险

新兴氟代化合物: 由于环境和健康问题,某些全氟和多氟烷基物质 (PFAS) 逐步淘汰,包括氟烷基醚化合物在内的新型氟代替代品引起了关注。对这些物质的研究集中在它们的来源、环境分布和潜在健康风险,突出了了解新型氟代化合物及其衍生物的环境归宿和毒理学特征的重要性 (Wang 等人,2019).

未来方向

The future directions for research on 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, it could be beneficial to continue investigating the synthesis, structure-activity relationships, and mechanisms of action of these compounds.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride involves the reaction of 5-fluoro-2-nitroaniline with pyrrolidine followed by reduction of the resulting nitro compound and subsequent conversion to the hydrochloride salt.", "Starting Materials": [ "5-fluoro-2-nitroaniline", "pyrrolidine", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: 5-fluoro-2-nitroaniline is dissolved in ethanol and pyrrolidine is added to the solution. The mixture is heated under reflux for several hours to allow for the formation of 5-fluoro-2-(pyrrolidin-1-yl)nitrobenzene.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the nitro group to an amino group, forming 5-fluoro-2-(pyrrolidin-1-yl)aniline.", "Step 3: Hydrochloric acid is added to the reaction mixture to protonate the amine group and form the hydrochloride salt of 5-fluoro-2-(pyrrolidin-1-yl)aniline.", "Step 4: The resulting solid is filtered and washed with ethanol to obtain the final product, 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride." ] } | |

CAS 编号 |

1431966-86-7 |

分子式 |

C10H14ClFN2 |

分子量 |

216.7 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。